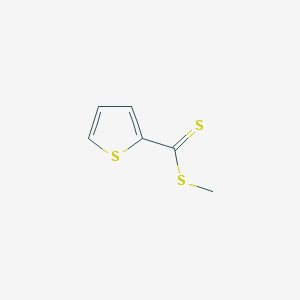

Methyl thiophene-2-carbodithioate

Description

Structure

3D Structure

Properties

CAS No. |

2168-83-4 |

|---|---|

Molecular Formula |

C6H6S3 |

Molecular Weight |

174.3 g/mol |

IUPAC Name |

methyl thiophene-2-carbodithioate |

InChI |

InChI=1S/C6H6S3/c1-8-6(7)5-3-2-4-9-5/h2-4H,1H3 |

InChI Key |

QTFGJYVLAVUFIX-UHFFFAOYSA-N |

Canonical SMILES |

CSC(=S)C1=CC=CS1 |

Origin of Product |

United States |

Synthetic Methodologies and Strategies for Methyl Thiophene 2 Carbodithioate

Established Synthetic Pathways for Thiophene (B33073) Carbodithioates

The synthesis of thiophene carbodithioates can be achieved through several established chemical routes. These methods often involve the construction of the dithioester functional group onto a pre-existing thiophene ring.

Routes Involving Thiophene Precursors and Dithioester Formation

A primary and widely utilized method for synthesizing aryl dithioesters, including methyl thiophene-2-carbodithioate, involves the use of organometallic reagents. The typical sequence begins with the deprotonation of thiophene or the formation of a Grignard reagent from a halothiophene.

The process generally follows these steps:

Formation of an Organometallic Intermediate: Thiophene is reacted with a strong base like n-butyllithium to form 2-lithiothiophene. Alternatively, 2-bromothiophene (B119243) can be treated with magnesium to generate the corresponding Grignard reagent, 2-thienylmagnesium bromide.

Reaction with Carbon Disulfide: The highly reactive organometallic intermediate is then treated with carbon disulfide (CS₂). The nucleophilic carbon of the thienyl anion attacks the electrophilic carbon of CS₂, forming a dithiocarboxylate salt (e.g., lithium or magnesium bromide salt). nih.gov

Alkylation: The final step is the alkylation of the dithiocarboxylate salt with a methylating agent, such as methyl iodide, to yield the target compound, this compound. libretexts.org

This organometallic route is highly effective and allows for the preparation of a wide variety of dithioesters by simply changing the alkylating agent. nih.gov

Utilization of Halide-Based Intermediates in Carbodithioate Synthesis

Halogenated thiophenes, particularly 2-bromothiophene and 2-iodothiophene, are common and readily available starting materials for the synthesis of this compound. As mentioned in the previous section, these halides are crucial precursors for generating the necessary organolithium or Grignard reagents. nih.gov

Recent advancements have also explored transition-metal-catalyzed reactions for C-S bond formation, which can offer alternative pathways from aryl halides to sulfur-containing compounds. For instance, copper-catalyzed reactions of aryl iodides with carbon disulfide have been developed for the synthesis of diaryl thioethers and related S-cycles. acs.org While not a direct route to dithioesters, these methodologies highlight the increasing utility of metal catalysis in activating aryl halides for reactions with sulfur-based reagents. lookchem.comresearchgate.net Additionally, photochemical methods have emerged for synthesizing thioesters from aryl halides, demonstrating a thiol-free strategy that could potentially be adapted for dithioester synthesis. researchgate.netscilit.com

Multicomponent Reactions Towards Thiophene-Carbodithioate Scaffolds

Multicomponent reactions (MCRs), which combine three or more reactants in a single step to form a complex product, are highly valued for their efficiency and atom economy. nih.govresearchgate.net While MCRs are well-established for the synthesis of diverse thiophene derivatives, their specific application to directly form thiophene-carbodithioate scaffolds is less common. researchgate.net

Most MCRs for thiophene synthesis, such as the Gewald reaction, typically produce 2-aminothiophenes or other highly substituted thiophenes by constructing the ring from acyclic precursors. pharmaguideline.com However, an efficient protocol for synthesizing highly functionalized thiophenes has been developed using the reaction between a β-oxodithioester and dialkyl acetylenedicarboxylate, which proceeds via a [3+2] cycloaddition/annulation pathway. acs.org This demonstrates the potential of using dithioester-containing building blocks in MCRs to access complex thiophene structures.

Table 1: Comparison of Synthetic Pathways

| Synthetic Method | Precursors | Key Reagents | Description |

|---|---|---|---|

| Organometallic Route | Thiophene or 2-Halothiophene | n-BuLi or Mg, Carbon Disulfide, Methyl Iodide | A two-step process involving the formation of a thienyl-metal species, followed by reaction with CS₂ and subsequent methylation. nih.govlibretexts.org |

| Halide-Based Intermediates | 2-Halothiophene | Metal catalysts (e.g., Cu), Carbon Disulfide | Primarily used to generate organometallic reagents but also explored in direct metal-catalyzed C-S bond formations. acs.org |

| Multicomponent Reactions | β-oxodithioesters, Acetylenic compounds | DMAP | An efficient one-pot reaction that constructs a highly substituted thiophene ring from a dithioester-containing precursor. acs.org |

Derivatization and Functionalization Approaches

This compound serves not only as a synthetic target but also as a versatile intermediate for further chemical transformations. Both the thiophene ring and the dithioester group can participate in a variety of reactions.

Reactions Leading to Substituted this compound Derivatives

The thiophene ring is an aromatic system that can undergo electrophilic substitution reactions. The C5 position is particularly susceptible to attack due to the electron-donating nature of the sulfur atom and the influence of the C2 substituent. pharmaguideline.com Therefore, reactions such as nitration, halogenation, or Friedel-Crafts acylation could potentially be performed on this compound to introduce new functional groups onto the thiophene ring, provided the dithioester group is stable under the reaction conditions.

Furthermore, the dithioester moiety itself can be modified. The modularity of the synthesis allows for the use of different alkylating agents in the final step, leading to a library of thiophene-2-carbodithioates with various S-alkyl or S-aryl groups. rsc.org

Annulation and Heterocyclic Ring System Construction from Related Dithioesters

The dithioester functional group is a valuable building block for the synthesis of other sulfur-containing heterocycles. Its two sulfur atoms and electrophilic carbon provide multiple reaction sites for cyclization and annulation reactions.

Dithioesters and related compounds are known precursors for various heterocyclic systems. For example:

They can react with amines to form thioamides, which are themselves important intermediates for synthesizing thiazoles. nih.gov

They can participate in cycloaddition reactions. For instance, β-ketodithioesters can react with reagents like sulfoxonium ylides to form functionalized thiophenes. organic-chemistry.org

Reactions with hydrazine (B178648) derivatives can lead to the formation of pyrazole (B372694) or thiadiazole rings.

Iridium-catalyzed annulation reactions of thiophenes with carboxylic acids have been shown to produce thiophene-fused coumarin (B35378) frameworks, highlighting modern approaches to building complex systems onto a thiophene core. dntb.gov.uanih.gov While these examples may not use this compound directly, they illustrate the broad principle of using functionalized thiophenes as platforms for constructing fused ring systems. The reactivity of the dithioester group makes it a prime candidate for similar annulation strategies to create novel polycyclic aromatic systems containing thiophene.

Preparation of Functional Oligo- and Polythiophenes Incorporating Carbodithioate Moieties

The integration of carbodithioate functionalities into oligo- and polythiophenes is a key method for creating materials with tailored electronic and optical properties. Polythiophenes and their derivatives are a widely studied class of conjugated polymers due to their potential applications in electronics and photonics. The addition of specific functional groups, or substituents, to the thiophene backbone allows for the fine-tuning of these properties. For instance, attaching a suitable substituent can enhance solubility, which is crucial for processing the material into usable forms like thin films. Other substituents can introduce desired optical, magnetic, or liquid crystalline properties.

One approach to creating these functionalized polymers is through the synthesis of thiophene-based macromonomers. These are oligomeric chains with a polymerizable group at one end. For example, an oligo(2-methyl-2-oxazoline) can be functionalized with a thiophene unit (Th-OMeOx). nih.gov This macromonomer can then be used in polymerization reactions, such as Suzuki coupling or self-acid-assisted polymerization, to create well-defined graft copolymers. nih.gov The presence of the thiophene unit allows for the formation of a conjugated polythiophene backbone, while the oligo(2-methyl-2-oxazoline) side chains provide other desirable properties, such as biocompatibility. nih.gov

Another strategy involves the use of thiophene derivatives that can be polymerized to form "hairy-rod" type conjugated polymers. In this architecture, a rigid conjugated polymer backbone is surrounded by flexible side chains. For instance, an oligo(D,L-lactide) chain can be end-functionalized with a thiophene group (Th-PDLLA). nih.gov This macromonomer can then undergo photoinduced oxidative homopolymerization to form a polythiophene main chain grafted with biodegradable polylactide side chains. nih.gov

The functionalization of polythiophenes can also lead to materials capable of complex functions, such as the selective recognition of biomolecules like DNA. e-bookshelf.de This highlights the versatility of thiophene chemistry in creating a wide array of functional materials.

Optimization of Synthetic Protocols and Reaction Conditions

The successful synthesis of this compound and its subsequent polymerization require careful optimization of reaction protocols to ensure high yields and desired material properties.

For the synthesis of thiophene derivatives, various catalytic systems and reaction conditions have been explored. For instance, 2-thiophenecarboxylic acids can be synthesized by reacting thiophenes with a CCl4–CH3OH–catalyst system, where catalysts like Fe(acac)3, VO(acac)2, and Mo(CO)6 have proven effective. semanticscholar.org The optimization of this reaction involves controlling the concentrations of the catalyst and reagents. A typical optimized ratio is [catalyst]:[thiophene]:[CH3OH]:[CCl4] = 1:100:200:100–200. semanticscholar.org Due to the high temperatures required, these reactions are often carried out in sealed tubes or stainless-steel micro-autoclaves. semanticscholar.org

In the synthesis of thiophene-2-aldehydes, a common method is the acylation of a thiophene compound with N-methylformanilide using a phosphorus oxychloride catalyst. google.com Optimization of this process involves adding the phosphorus oxychloride to a preformed mixture of the thiophene and N-methylformanilide while maintaining the temperature below the refluxing temperature of the reaction mixture, typically between 50 and 70°C. google.com The subsequent hydrolysis of the catalyst is also temperature-controlled, kept below 50°C, to ensure a high yield of the pure product. google.com

For the preparation of carbohydrazides from carboxylic acids, an efficient method involves the use of activating agents like 1-hydroxybenzotriazole (B26582) (HOBt) and dicyclohexylcarbodiimide (B1669883) (DCCI). hhu.de This allows for the formation of an activated ester or amide, which then readily reacts with hydrazine to produce the desired carbohydrazide (B1668358) in high yields (over 90%) and purity under mild conditions. hhu.de

When it comes to polymerization, the synthesis of copolyesters containing thiophene units, such as poly(hexamethylene 2,5-thiophenedicarboxylate-co-hexamethylene 2,5-dimethoxyterephthalate), is often carried out via a two-step melt polycondensation. nih.gov The optimization of this process involves controlling the molar ratio of the different monomers and the reaction temperatures for both the esterification and polymerization steps. nih.gov

Advanced Spectroscopic and Structural Characterization of Methyl Thiophene 2 Carbodithioate

Nuclear Magnetic Resonance (NMR) Spectroscopy Investigations

Nuclear Magnetic Resonance (NMR) spectroscopy serves as a powerful tool for elucidating the precise structural arrangement of methyl thiophene-2-carbodithioate. Through the analysis of ¹H and ¹³C NMR spectra, as well as advanced two-dimensional techniques, a detailed map of proton and carbon environments and their connectivities can be established.

High-Resolution Proton Nuclear Magnetic Resonance (¹H NMR) Analysis

High-resolution ¹H NMR spectroscopy provides valuable insights into the electronic environment of the protons within the this compound molecule. The chemical shifts (δ) are indicative of the shielding or deshielding experienced by each proton, while the coupling constants (J) reveal the interactions between neighboring protons.

In a typical ¹H NMR spectrum of this compound, the protons of the thiophene (B33073) ring appear as distinct multiplets in the aromatic region. The proton at position 5 (H-5) is generally the most deshielded due to the electron-withdrawing effect of the adjacent sulfur atom and the carbodithioate group. The protons at positions 3 and 4 (H-3 and H-4) exhibit their own characteristic chemical shifts and coupling patterns. The methyl (-CH₃) protons of the carbodithioate group appear as a singlet in the upfield region of the spectrum.

A stability study using ¹H NMR showed that this compound remains stable in a solution of deuterated dichloromethane (B109758) (DCM-d2) in the presence of oxygen and water over a period of 13 days, highlighting its robustness for various applications. chemrxiv.org

Table 1: ¹H NMR Chemical Shift and Coupling Constant Data for this compound and Related Compounds.

| Compound | Proton | Chemical Shift (ppm) | Multiplicity | Coupling Constant (J) in Hz |

|---|---|---|---|---|

| This compound | H-3 | 7.63 | dd | J(H3,H4) = 3.8, J(H3,H5) = 1.2 |

| H-4 | 7.14 | dd | J(H4,H3) = 3.8, J(H4,H5) = 5.0 | |

| H-5 | 7.85 | dd | J(H5,H4) = 5.0, J(H5,H3) = 1.2 | |

| S-CH₃ | 2.70 | s | - | |

| 2-Methylthiophene (B1210033) | H-3 | 6.745-6.754 | m | J(H3,H4) = 3.3 |

| H-4 | 6.881-6.890 | m | J(H4,H5) = 5.1 | |

| H-5 | 7.05-7.070 | m | - | |

| CH₃ | 2.487-2.495 | s | - | |

| Methyl thiophene-2-carboxylate | H-3 | 7.82 | dd | J(H3,H4) = 3.9, J(H3,H5) = 1.2 |

| H-4 | 7.12 | t | J(H4,H3) = J(H4,H5) = 4.5 | |

| H-5 | 7.65 | dd | J(H5,H4) = 5.1, J(H5,H3) = 1.2 |

Note: Chemical shifts can vary slightly depending on the solvent and concentration.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis

Carbon-13 NMR spectroscopy complements the ¹H NMR data by providing information about the carbon skeleton of the molecule. Each unique carbon atom in this compound gives rise to a distinct signal in the ¹³C NMR spectrum.

The carbon of the thiocarbonyl group (C=S) is characteristically found at a very downfield chemical shift, often exceeding 200 ppm. The carbons of the thiophene ring (C-2, C-3, C-4, and C-5) appear in the aromatic region, with their specific chemical shifts influenced by the substitution pattern. The methyl carbon of the carbodithioate group resonates in the upfield region.

Table 2: ¹³C NMR Chemical Shift Data for this compound and Related Compounds.

| Compound | Carbon Atom | Chemical Shift (ppm) |

|---|---|---|

| This compound | C=S | ~225 |

| C-2 | ~145 | |

| C-3 | ~130 | |

| C-4 | ~128 | |

| C-5 | ~135 | |

| S-CH₃ | ~20 | |

| 2-Methylthiophene | C-2 | 139.7 |

| C-3 | 126.8 | |

| C-4 | 125.1 | |

| C-5 | 123.0 | |

| CH₃ | 15.2 | |

| Methyl thiophene-2-carboxylate | C=O | 162.5 |

| C-2 | 133.8 | |

| C-3 | 132.5 | |

| C-4 | 127.9 | |

| C-5 | 133.5 |

Note: Chemical shifts can vary slightly depending on the solvent and concentration.

Advanced Two-Dimensional NMR Techniques for Connectivity Elucidation

To unambiguously assign the proton and carbon signals and to confirm the connectivity between atoms, advanced two-dimensional (2D) NMR techniques are employed. uvic.cayoutube.comsdsu.edu These experiments provide correlation maps that reveal which nuclei are coupled to each other.

COSY (Correlation Spectroscopy): The ¹H-¹H COSY spectrum shows correlations between protons that are spin-spin coupled. uvic.cayoutube.comsdsu.edu This is particularly useful for identifying adjacent protons on the thiophene ring. For instance, a cross-peak between the signals of H-3 and H-4, and between H-4 and H-5, would confirm their neighboring relationship.

HSQC (Heteronuclear Single Quantum Coherence) / HMQC (Heteronuclear Multiple Quantum Coherence): These experiments correlate the chemical shifts of protons directly attached to carbon atoms. uvic.casdsu.edu An HSQC or HMQC spectrum of this compound would show a cross-peak between the signal for the S-CH₃ protons and the corresponding methyl carbon signal, as well as correlations between the thiophene ring protons (H-3, H-4, H-5) and their respective carbon atoms (C-3, C-4, C-5). uvic.casdsu.edu

Vibrational Spectroscopy Studies

Vibrational spectroscopy, including Fourier Transform Infrared (FT-IR) and Raman spectroscopy, provides detailed information about the functional groups and molecular vibrations present in this compound.

Fourier Transform Infrared (FT-IR) Spectroscopy for Functional Group Identification

The FT-IR spectrum of this compound displays a series of absorption bands that correspond to the stretching and bending vibrations of its constituent bonds.

Key vibrational modes include:

C-H stretching: Aromatic C-H stretching vibrations of the thiophene ring are typically observed in the region of 3100-3000 cm⁻¹. iosrjournals.org

C=C stretching: The stretching vibrations of the carbon-carbon double bonds within the thiophene ring appear in the 1600-1400 cm⁻¹ region. iosrjournals.orgresearchgate.net

C=S stretching: The thiocarbonyl (C=S) stretching vibration is a key characteristic of this compound and is expected to appear in the range of 1200-1050 cm⁻¹.

C-S stretching: The stretching vibrations of the C-S bonds in the thiophene ring and the carbodithioate group are found at lower wavenumbers, typically in the 800-600 cm⁻¹ region. iosrjournals.org

Table 3: Characteristic FT-IR Absorption Bands for this compound.

| Functional Group | Vibrational Mode | Approximate Wavenumber (cm⁻¹) |

|---|---|---|

| Thiophene Ring | Aromatic C-H Stretch | 3100-3000 |

| C=C Stretch | 1600-1400 | |

| C-H In-plane Bend | 1300-1000 | |

| C-H Out-of-plane Bend | 1000-750 | |

| Ring Breathing | ~830 | |

| C-S Stretch | 800-600 | |

| Carbodithioate Group | C=S Stretch | 1200-1050 |

| S-CH₃ Rock | ~960 |

Raman Spectroscopy (Including Surface-Enhanced Raman Spectroscopy) for Molecular Vibrations and Adsorption Phenomena

Raman spectroscopy provides complementary information to FT-IR, particularly for non-polar bonds and symmetric vibrations. The Raman spectrum of this compound will also exhibit bands corresponding to the thiophene ring and carbodithioate group vibrations.

A notable peak in the Raman spectrum corresponds to the C=S stretching vibration, often observed around 1195 cm⁻¹. chemrxiv.org The aromatic backbone of the molecule gives rise to signals around 1600 cm⁻¹. chemrxiv.org

Surface-Enhanced Raman Spectroscopy (SERS) is a powerful technique for studying the adsorption of molecules onto metal surfaces. When this compound is adsorbed on gold nanoparticles, for instance, the Raman signals are significantly enhanced. chemrxiv.org SERS studies have shown that the carbodithioate ester functionality remains intact upon adsorption to gold surfaces. chemrxiv.org Changes in the relative intensities of certain peaks in the SERS spectrum compared to the normal Raman spectrum can provide information about the orientation of the molecule on the surface. chemrxiv.org For example, a decrease in the intensity of the 1600 cm⁻¹ peak relative to peaks in the 1150-1250 cm⁻¹ region suggests a specific binding orientation. chemrxiv.org This technique is crucial for understanding the interaction of this compound with metal electrodes in molecular electronics applications. chemrxiv.org

Table 4: Key Raman and SERS Peaks for this compound.

| Vibrational Mode | Raman Shift (cm⁻¹) | SERS Shift (cm⁻¹) on Gold |

|---|---|---|

| Aromatic Backbone | ~1600 | ~1600 (intensity may change) |

| C=S Stretch | ~1195 | ~1195 |

X-ray Diffraction (XRD) for Crystalline Structure Determination

X-ray diffraction is an indispensable tool for determining the solid-state structure of a crystalline compound. By analyzing the diffraction pattern of X-rays passing through a crystal, the precise arrangement of atoms in the crystal lattice can be mapped.

Single crystal X-ray diffraction provides the most accurate and unambiguous data on molecular geometry, including bond lengths, bond angles, and torsion angles. For this compound, obtaining a suitable single crystal would allow for the precise measurement of its structural parameters. The analysis would confirm the planarity of the thiophene ring and provide exact values for the dithiocarboxylate group's geometry.

While specific crystallographic data for this compound is not publicly available, analysis of closely related thiophene derivatives allows for the prediction of key structural features. nih.govnih.gov For instance, the bond lengths within the thiophene ring are expected to show partial double bond character. nih.gov The geometry around the dithiocarboxylate group is of particular interest for understanding its electronic properties.

Interactive Table: Predicted Molecular Geometric Parameters for this compound

This table outlines the expected bond lengths and angles that would be determined by a single crystal XRD experiment.

| Parameter | Atoms Involved | Expected Value | Significance |

| Bond Length | C=S (dithioester) | ~1.65 Å | Indicates double bond character of the terminal sulfur. |

| Bond Length | C-S (dithioester) | ~1.75 Å | Reflects the single bond connecting to the methyl group. |

| Bond Length | C-C (ring to ester) | ~1.48 Å | Shows the linkage between the thiophene and carbodithioate moieties. |

| Bond Angle | S=C-S | ~125° | Defines the geometry of the dithiocarboxylate group. |

| Torsion Angle | Ring-C-S-CH3 | Variable | Determines the conformational orientation of the methyl group relative to the ring. |

Interactive Table: Potential Intermolecular Interactions in Crystalline this compound

This table lists the types of non-covalent interactions expected to be identified from a crystal structure analysis.

| Interaction Type | Participating Groups | Typical Distance | Influence on Packing |

| π-π Stacking | Thiophene Ring ↔ Thiophene Ring | 3.4 - 3.8 Å | Promotes a layered or stacked arrangement of molecules. mdpi.com |

| C-H···S Hydrogen Bond | Thiophene C-H ↔ Thiophene S | 2.8 - 3.2 Å | Contributes to the formation of a 3D supramolecular network. mdpi.com |

| C-H···π Interaction | Methyl C-H ↔ Thiophene Ring | 2.5 - 2.9 Å | Influences the orientation of molecules relative to each other. |

| S···S Interaction | Dithioester S ↔ Dithioester S | 3.3 - 3.7 Å | Can lead to specific dimeric or chain-like structures. |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine a compound's molecular weight and can provide significant structural information through the analysis of its fragmentation patterns.

High-resolution mass spectrometry (HRMS) measures the m/z ratio with extremely high accuracy (typically to four or more decimal places). This precision allows for the unambiguous determination of a molecule's elemental composition from its exact mass. For this compound (C₆H₆S₃), HRMS would be able to distinguish its molecular ion from other ions with the same nominal mass but different elemental formulas. This capability is essential for confirming the identity of a newly synthesized compound or an unknown analyte in a complex mixture. copernicus.org

Interactive Table: HRMS Data for this compound

This table shows the calculated exact mass for the molecular ion of this compound, which would be confirmed by HRMS.

| Formula | Nominal Mass (Da) | Monoisotopic Mass (Da) | Technique Confirmation |

| C₆H₆S₃ | 190 | 189.95288 | Confirms the specific combination of Carbon, Hydrogen, and Sulfur atoms. copernicus.org |

The method of ionization used in a mass spectrometry experiment has a profound impact on the resulting data.

Electron Ionization (EI): This is a "hard" ionization technique where the sample is bombarded with high-energy electrons (typically 70 eV). iaea.org This process imparts significant energy to the molecule, leading to extensive and reproducible fragmentation. The resulting mass spectrum is a fingerprint of the molecule, showing a pattern of fragment ions that can be pieced together to deduce the original structure. For this compound, EI would likely cause cleavage of the methylthio group (-SCH₃) and the dithiocarboxylate group from the thiophene ring. nih.govarkat-usa.org

Soft Ionization: Techniques like Electrospray Ionization (ESI) and Matrix-Assisted Laser Desorption/Ionization (MALDI) are considered "soft" because they ionize molecules with minimal excess energy. creative-proteomics.comethz.chuvic.ca This results in a mass spectrum where the primary peak is often the intact molecular ion ([M+H]⁺ or [M-H]⁻), with very little fragmentation. This is particularly useful for confirming the molecular weight of a compound without the complexity of interpreting numerous fragment peaks. creative-proteomics.com

Interactive Table: Expected Fragmentation of this compound under EI-MS

This table details the likely fragment ions that would be observed in an electron ionization mass spectrum.

| m/z Value | Proposed Fragment Ion | Neutral Loss | Fragmentation Pathway |

| 190 | [C₆H₆S₃]⁺ | - | Molecular Ion |

| 143 | [C₅H₃S₃]⁺ | •CH₃ | Loss of the methyl radical from the ester group. |

| 111 | [C₄H₃S₂]⁺ | •CSCH₃ | Cleavage of the C-C bond between the ring and the dithiocarboxylate group. |

| 83 | [C₄H₃S]⁺ | - | Thienyl cation, a common fragment for thiophene derivatives. |

| 45 | [CHS]⁺ | - | Thioformyl cation, from fragmentation of the dithiocarboxylate moiety. |

Integrated Spectroscopic Approaches for Comprehensive Structural Elucidation

While each spectroscopic technique provides valuable information, the most confident and complete structural characterization of this compound is achieved by integrating data from multiple methods. nih.gov A comprehensive approach combines the findings from various analyses to build a complete picture of the molecule. nih.govmdpi.com

For example, IR spectroscopy would identify the presence of C=S and C-S bonds. NMR spectroscopy would then delineate the carbon-hydrogen framework, showing the distinct chemical environments of the thiophene and methyl protons. Mass spectrometry would confirm the exact molecular weight and elemental formula while providing fragmentation data that supports the connectivity established by NMR. nih.gov Finally, if a crystal can be grown, single-crystal XRD would provide the ultimate confirmation of the three-dimensional structure and intermolecular arrangement in the solid state. This synergistic use of different analytical techniques ensures an unambiguous and thorough structural elucidation. nih.govsemanticscholar.org

Reactivity Patterns and Mechanistic Investigations of Methyl Thiophene 2 Carbodithioate

Nucleophilic Substitution Reactions Involving the Carbodithioate Moiety

The carbodithioate group (-CS₂CH₃) in methyl thiophene-2-carbodithioate is a key site for nucleophilic attack. The general mechanism for nucleophilic aromatic substitution (SɴAr) on thiophene (B33073) rings, which can be relevant in this context, typically follows a stepwise addition-elimination pathway. nih.gov This process begins with the nucleophilic addition to a carbon atom on the thiophene ring, leading to the formation of a zwitterionic intermediate. nih.gov Subsequently, the elimination of a leaving group restores the aromaticity of the thiophene ring.

In the case of this compound, a nucleophile can attack the thiocarbonyl carbon of the carbodithioate group. This initial attack would lead to a tetrahedral intermediate. The subsequent reaction pathway would depend on the nature of the nucleophile and the reaction conditions. For instance, strong nucleophiles could potentially displace the methanethiolate (B1210775) (-SCH₃) group.

A widely reported method for the synthesis of similar compounds involves the reaction of thiophene-2-thiol (B152015) with carbon disulfide in the presence of a base, followed by methylation. This suggests that the reverse reaction, the cleavage of the C-S bond by a nucleophile, is a plausible transformation.

Computational studies on related thiophene derivatives have shown that the energy barrier for the initial nucleophilic addition can be relatively low. For example, the reaction of 2-methoxy-3-cyano-5-nitrothiophene with pyrrolidine (B122466) has a calculated activation barrier of 19.0 kcal/mol for the formation of the initial zwitterionic adduct. nih.gov

Table 1: General Steps in Nucleophilic Aromatic Substitution on Thiophene Derivatives

| Step | Description |

| 1. Nucleophilic Attack | A nucleophile attacks the carbon atom of the thiophene ring bearing the leaving group. |

| 2. Formation of Intermediate | A negatively charged intermediate, often referred to as a Meisenheimer complex, is formed. libretexts.org |

| 3. Leaving Group Departure | The leaving group is eliminated, restoring the aromaticity of the thiophene ring. |

It is important to note that the presence of electron-withdrawing groups on the thiophene ring generally facilitates SɴAr reactions by stabilizing the anionic intermediate. libretexts.org The carbodithioate group itself can influence the reactivity of the thiophene ring towards nucleophiles.

Electrophilic Aromatic Substitution on the Thiophene Ring

The thiophene ring is known to be more reactive than benzene (B151609) towards electrophilic aromatic substitution, with substitution occurring preferentially at the 2-position. pearson.com When the 2-position is already substituted, as in this compound, electrophilic attack is directed to the 5-position. The carbodithioate group is generally considered a deactivating group, meaning it makes the thiophene ring less reactive towards electrophiles compared to unsubstituted thiophene. However, it is an ortho, para-directing group (in this case, directing to the 5-position).

The mechanism of electrophilic aromatic substitution involves the attack of an electrophile on the π-electron system of the thiophene ring to form a resonance-stabilized carbocation intermediate, often called a sigma complex or arenium ion. dalalinstitute.com The rate-determining step is typically the formation of this intermediate. uci.edu In the final step, a proton is lost from the intermediate to restore the aromatic system. dalalinstitute.com

Common electrophilic aromatic substitution reactions include:

Halogenation: Introduction of a halogen (Cl, Br, I) onto the thiophene ring. jcu.edu.au

Nitration: Substitution with a nitro group (-NO₂) using nitric acid and a catalyst like sulfuric acid. masterorganicchemistry.com

Sulfonation: Introduction of a sulfonic acid group (-SO₃H). masterorganicchemistry.com

Friedel-Crafts Acylation and Alkylation: Introduction of an acyl or alkyl group, respectively. masterorganicchemistry.com

The reactivity and orientation of electrophilic substitution are influenced by both inductive and resonance effects of the substituent. uci.edu For this compound, the specific electronic effects of the -CS₂CH₃ group will dictate the precise conditions required for these transformations.

Table 2: General Mechanism of Electrophilic Aromatic Substitution

| Step | Description |

| 1. Electrophile Attack | The electrophile attacks the π system of the aromatic ring. |

| 2. Carbocation Formation | A resonance-stabilized carbocation intermediate (arenium ion) is formed. dalalinstitute.com |

| 3. Proton Loss | A proton is removed from the carbocation, restoring the aromatic system. dalalinstitute.com |

Cycloaddition and Rearrangement Reactions Facilitated by Dithioester Functionality

The dithioester functionality in this compound can participate in various cycloaddition and rearrangement reactions. Thiophene derivatives, in general, can undergo cycloaddition reactions. For instance, thiophene S,N-ylides have been shown to react with electron-rich dienophiles. rsc.org While this is not a direct reaction of this compound itself, it highlights the potential for the thiophene ring to participate in such transformations.

More relevant to the dithioester group are [3+2] cycloaddition reactions. Theoretical studies using molecular electron density theory (MEDT) have been employed to analyze such reactions involving similar sulfur-containing compounds. researchgate.net These studies help in understanding the reaction pathways and determining the geometries of the transition states. researchgate.net

Oxidative Coupling and Polymerization Reactions

Thiophene-containing molecules are well-known precursors for conducting polymers. helsinki.fi The oxidative coupling of thiophene monomers is a common method for synthesizing polythiophenes. While specific studies on the direct polymerization of this compound were not found, the general principles of thiophene polymerization are applicable.

Oxidative polymerization can be achieved chemically or electrochemically. In chemical polymerization, an oxidizing agent is used to generate radical cations from the thiophene monomers, which then couple to form the polymer chain.

Furthermore, cross-coupling reactions, such as those catalyzed by transition metals like copper, are used to form C-N and C=O bonds in related systems, suggesting the potential for similar reactivity with this compound. researchgate.net For instance, deprotonative metalation of 2-halo-3-substituted thiophenes followed by the addition of a nickel catalyst can lead to cross-coupling polymerization. kobe-u.ac.jp

Recent research has also explored the synthesis of thiophene-containing copolyesters through melt-polymerization, yielding materials with high molecular weights and desirable thermal and mechanical properties. researchgate.net This indicates the versatility of thiophene derivatives in polymer chemistry.

Table 3: Examples of Polymerization involving Thiophene Derivatives

| Polymerization Method | Description |

| Cationic Ring-Opening Polymerization | Used to polymerize thiophene-substituted 2-oxazolines and 2-oxazines. helsinki.fi |

| Cross-Coupling Polymerization | Deprotonative metalation followed by catalysis with a metal like nickel. kobe-u.ac.jp |

| Melt-Polymerization | Synthesis of copolyesters containing thiophene units. researchgate.net |

Exploration of Reactive Intermediates and Transition States

The reactions of this compound proceed through various reactive intermediates and transition states. Understanding these transient species is crucial for elucidating reaction mechanisms.

In nucleophilic aromatic substitution , the key intermediate is a negatively charged Meisenheimer-type complex. libretexts.org The stability of this intermediate is a determining factor in the reaction rate. Electron-withdrawing substituents on the thiophene ring can stabilize this intermediate through resonance.

In electrophilic aromatic substitution , the reaction proceeds through a positively charged carbocation intermediate (arenium ion). dalalinstitute.com The stability of this intermediate is enhanced by electron-donating groups on the ring. The structure of the arenium ion, with the positive charge delocalized over the ring, can be described by several resonance structures. uci.edu

Radical intermediates can be involved in certain reactions, such as oxidative coupling. Radicals are seven-electron intermediates that are typically sp² hybridized and flat, allowing for delocalization of the single electron through resonance. libretexts.org

Carbanions , eight-electron intermediates with a negative charge on carbon, are also relevant, particularly in reactions involving deprotonation of the thiophene ring. libretexts.org

Computational methods, such as Density Functional Theory (DFT), are powerful tools for studying the geometries and energies of these reactive intermediates and the transition states that connect them. researchgate.net For example, DFT calculations have been used to verify the possibility of copolymerization of thiophene derivatives. rsc.org

Kinetic Studies and Reaction Pathway Elucidation

Kinetic studies provide quantitative information about reaction rates and help in elucidating reaction mechanisms. For reactions involving thiophene derivatives, kinetic studies have been performed to understand the influence of various factors on the reaction rate.

For instance, kinetic studies of the oxidation of thiophene-2-carbaldehyde (B41791) have shown a first-order dependence on the oxidizing agent and a fractional order dependence on the thiophene derivative. ijsrst.com Such studies often involve monitoring the reaction progress over time under different conditions, such as varying reactant concentrations, temperature, and solvent.

In the context of nucleophilic aromatic substitution on thiophenes, kinetic investigations have been carried out to understand the effect of substituents on the reaction rate. nih.gov These studies, often complemented by computational analysis, help to map out the potential energy surface of the reaction, identifying the rate-determining steps and the relative energies of intermediates and transition states. nih.gov

The elucidation of reaction pathways often involves a combination of experimental techniques, such as spectroscopy and chromatography, to identify products and intermediates, along with kinetic measurements and theoretical calculations. For example, the hydrodesulfurization of 2-methylthiophene (B1210033) has been studied to understand its reaction pathway, identifying the primary products and subsequent transformations. researchgate.net

Computational and Theoretical Studies on Methyl Thiophene 2 Carbodithioate

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) has become a primary method for studying the electronic structure and properties of molecules due to its balance of accuracy and computational cost. For derivatives of thiophene (B33073), DFT calculations have been successfully used to analyze their structural and electronic characteristics.

Geometry optimization using DFT allows for the determination of the most stable three-dimensional arrangement of atoms in a molecule. For thiophene derivatives, DFT calculations, often using the B3LYP functional with various basis sets like 6-31G(d,p) or 6-311G(d,p), have been shown to provide optimized structural parameters, such as bond lengths and angles, that are in good agreement with experimental data from techniques like X-ray diffraction.

Conformational analysis identifies the different spatial arrangements of a molecule (conformers) and their relative energies. Studies on related molecules, such as (S)-methyl tetrahydrofuran-2-carboxylate, have demonstrated that the choice of basis set can be crucial for accurately describing the potential energy surface and identifying the most stable conformers. For methyl thiophene-2-carbodithioate, a thorough conformational analysis would involve rotating the methyl and carbodithioate groups to map out the potential energy landscape and identify the global minimum energy structure.

| Parameter | Calculated (B3LYP/G-311) | Experimental (X-ray) |

|---|---|---|

| C1–C2 Bond Length (Å) | 1.383 | 1.376(2) |

| N1–C10 Bond Length (Å) | 1.413 | 1.394(2) |

| O1–C10–C1 Angle (°) | 121.50 | 121.88(16) |

| N1–C10–C1 Angle (°) | 118.64 | 118.68(16) |

This table presents example data from a related thiophene derivative to illustrate the typical comparison between calculated and experimental values.

Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in chemical reactions. The HOMO is associated with the ability of a molecule to donate electrons, while the LUMO relates to its ability to accept electrons.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial parameter for determining a molecule's chemical stability and reactivity. A smaller gap generally indicates higher reactivity. For thiophene derivatives, DFT calculations have been employed to determine these energy gaps and analyze the distribution of the HOMO and LUMO. These calculations help in predicting the most likely sites for electrophilic and nucleophilic attack.

| Parameter | Energy (eV) |

|---|---|

| HOMO Energy | -6.5 |

| LUMO Energy | -1.5 |

| HOMO-LUMO Gap (ΔE) | 5.0 |

This table provides illustrative energy values for a generic thiophene derivative. The HOMO-LUMO gap is a key indicator of molecular stability.

DFT calculations are widely used to predict the vibrational frequencies of molecules, which correspond to the peaks observed in infrared (IR) and Raman spectra. By performing a frequency calculation on the optimized geometry, a theoretical vibrational spectrum can be generated. These calculated frequencies are often scaled to better match experimental data. The analysis of the potential energy distribution (PED) allows for the assignment of specific vibrational modes to the calculated frequencies.

Similarly, DFT can be used to predict Nuclear Magnetic Resonance (NMR) chemical shifts. The Gauge-Invariant Atomic Orbital (GIAO) method is commonly used for this purpose. These theoretical predictions are invaluable for interpreting and assigning experimental IR, Raman, and NMR spectra.

| Assignment | Calculated Frequency (cm⁻¹) | Experimental FT-IR (cm⁻¹) | Experimental FT-Raman (cm⁻¹) |

|---|---|---|---|

| C-C stretching | 1526 | 1528 | 1530 |

| C-H in-plane bending | 1105 | 1105 | 1114 |

| C-S stretching | 690 | - | - |

This table shows a comparison of calculated and experimental vibrational frequencies for a related molecule, 2-thiophene carboxylic acid, demonstrating the accuracy of DFT predictions.

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactivity towards electrophilic and nucleophilic reagents. The MEP map displays regions of negative potential (typically colored in shades of red), which are susceptible to electrophilic attack, and regions of positive potential (colored in shades of blue), which are prone to nucleophilic attack. For thiophene derivatives, MEP analysis can identify the electron-rich and electron-poor areas, providing insights into intermolecular interactions.

Quantum Chemical Approaches Beyond DFT

While DFT is a workhorse for many computational studies, other quantum chemical methods, known as ab-initio methods, can provide even higher accuracy, albeit at a greater computational expense.

Ab-initio methods, such as Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory, are based on solving the Schrödinger equation without empirical parameters. These methods are often used as a benchmark for DFT results and for studying systems where DFT may not be sufficiently accurate. For instance, ab-initio molecular dynamics simulations have been used to study the excited-state dynamics of thiophene itself, revealing complex relaxation pathways. For this compound, high-level ab-initio calculations could provide a very precise determination of its electronic structure and properties, serving as a gold standard for other computational methods.

Semi-empirical Methods (e.g., PM3) for Large System Simulations

Semi-empirical quantum chemistry methods, such as PM3 (Parametrized Model 3), offer a computationally efficient approach for studying large molecular systems. wikipedia.org These methods are based on the Hartree-Fock formalism but incorporate approximations and parameters derived from empirical data to simplify calculations. wikipedia.org This approach allows for the inclusion of some electron correlation effects, making it suitable for analyzing large molecules where full ab initio calculations would be prohibitively expensive. wikipedia.org

The PM3 method, along with others like AM1 and MNDO, is designed to reproduce experimental data such as heats of formation, dipole moments, and molecular geometries. wikipedia.org While these methods are generally less accurate than ab initio or density functional theory (DFT) methods, they are valuable for preliminary structural optimizations and for studying large-scale phenomena like soot formation, where they can provide qualitatively correct molecular structures and reaction pathways. nih.gov For instance, in studies of complex systems, semi-empirical methods have been used to calculate the heat of formation and binding energy of various compounds.

Theoretical Insights into Chemical Reactivity and Stability

The chemical reactivity and stability of thiophene derivatives can be effectively analyzed using computational methods, particularly through the lens of Frontier Molecular Orbital (FMO) theory. The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), and the resulting HOMO-LUMO gap, are key indicators of a molecule's kinetic stability and chemical reactivity.

For a related compound, methyl-3-aminothiophene-2-carboxylate, computational studies have shown a HOMO-LUMO gap of approximately 4.537 eV. mdpi.com A smaller HOMO-LUMO gap generally implies lower kinetic stability and higher chemical reactivity, as less energy is required to excite an electron from the HOMO to the LUMO. mdpi.com In this specific analogue, both the HOMO and LUMO are significantly delocalized over the thiophene ring, indicating the ring's central role in the molecule's electronic properties. mdpi.com

The stability of the thiophene ring itself is a critical factor. Thiophene and its derivatives are known to be susceptible to reaction with singlet oxygen, which can lead to self-degradation. nih.gov The reactivity is influenced by the nature of the substituents on the thiophene ring; electron-donating groups tend to increase reactivity, while electron-withdrawing groups decrease it. nih.gov This suggests that the carbodithioate group in this compound will significantly influence its stability and reactivity profile.

Table 1: Frontier Orbital Energies and HOMO-LUMO Gap for a Related Thiophene Derivative

| Molecular Orbital | Energy (eV) |

| HOMO | - |

| LUMO | - |

| HOMO-LUMO Gap | 4.537 |

Data for methyl-3-aminothiophene-2-carboxylate. A specific value for this compound is not available in the provided search results.

Computational Studies of Methyl Group Internal Rotation

The internal rotation of the methyl group is a fundamental dynamic process in many organic molecules, and it can be studied in detail using microwave spectroscopy complemented by quantum chemical calculations. These studies provide information on the potential energy barrier hindering the rotation, which is sensitive to the steric and electronic environment around the methyl group. researchgate.net

In thiophene derivatives, the barrier to methyl internal rotation has been determined for several compounds. For 2-methylthiophene (B1210033), the V₃ potential, which represents the three-fold barrier to rotation, was experimentally determined to be 197.7324(18) cm⁻¹. mdpi.com The addition of the methyl group at the C(2) position also induces structural changes in the thiophene ring, such as an increase in the S-C2 bond length and a decrease in the S-C2-C3 angle compared to unsubstituted thiophene. mdpi.com

For other related molecules, such as 2,5-dimethylthiophene, the barrier to internal rotation of the 2-methyl group is approximately 220 cm⁻¹. researchgate.net In methyl esters with longer alkyl chains, the barrier to internal rotation of the methoxy (B1213986) methyl group is generally higher, around 415-425 cm⁻¹. nih.gov These values are influenced by the electronic properties of the aromatic ring and the presence of other substituents. researchgate.net

Table 2: Barrier to Methyl Internal Rotation (V₃) for Various Thiophene Derivatives

| Compound | V₃ Barrier (cm⁻¹) |

| 2-Methylthiophene | 197.7324(18) |

| 2,5-Dimethylthiophene | ~220 |

| 2-Acetylthiophene | - |

A specific value for this compound is not available in the provided search results.

Coordination Chemistry of Methyl Thiophene 2 Carbodithioate

Ligating Properties of the Carbodithioate Group and Thiophene (B33073) Ring

The ligating properties of methyl thiophene-2-carbodithioate are primarily dictated by the carbodithioate (-CS2Me) group and the sulfur atom of the thiophene ring. The carbodithioate moiety is a versatile coordinating agent, capable of acting as a mono- or bidentate ligand through its sulfur atoms. This allows for the formation of various coordination modes, including monodentate, bidentate chelating, and bridging interactions.

The thiophene ring, an aromatic heterocycle containing a sulfur atom, also possesses coordinating capabilities. researchgate.net The sulfur atom in the thiophene ring can act as a soft donor, coordinating to metal centers. nih.govnih.gov Additionally, the π-system of the thiophene ring can engage in η5-coordination with transition metals, further expanding the coordination possibilities. ucl.ac.uk The coordination of the thiophene sulfur is often observed in conjunction with the participation of other donor atoms from substituents on the ring, leading to multidentate chelation. nih.govresearchgate.net The specific coordination mode adopted by the thiophene ring depends on several factors, including the nature of the metal ion, the steric and electronic properties of other ligands in the coordination sphere, and the reaction conditions. researchgate.netucl.ac.uk

Synthesis and Characterization of Metal Complexes

The synthesis of metal complexes with this compound as a ligand typically involves the reaction of a metal salt with the ligand in a suitable solvent. jocpr.comresearchgate.net The resulting complexes can be characterized by a variety of analytical and spectroscopic techniques to determine their composition, structure, and properties.

Formation of Transition Metal Complexes with this compound as a Ligand

Transition metal complexes of ligands containing the thiophene moiety have been extensively synthesized and characterized. nih.govnih.govmdpi.com The formation of these complexes is often achieved by reacting a metal salt, such as a chloride or nitrate, with the thiophene-based ligand in a suitable solvent like methanol (B129727) or ethanol. jocpr.comresearchgate.net The reaction conditions, such as temperature and stoichiometry, can influence the final product. jocpr.comrsc.org The coordination of the metal ion typically involves the sulfur atom of the thiophene ring and other donor atoms present in the ligand, such as nitrogen or oxygen, leading to the formation of stable chelate rings. nih.govnih.govekb.eg

Determination of Metal-Ligand Ratios and Coordination Geometries

The metal-to-ligand ratio in these complexes is a crucial aspect of their characterization and can be determined using various techniques. Elemental analysis provides the empirical formula of the complex, from which the stoichiometry can be deduced. jocpr.comnih.gov Mass spectrometry is another powerful tool to confirm the molecular weight and thus the metal-ligand ratio. jocpr.com

The coordination geometry around the central metal ion is elucidated through a combination of spectroscopic methods and magnetic susceptibility measurements. For instance, the magnetic moment of a complex can indicate whether it possesses an octahedral or tetrahedral geometry. nih.gov Spectroscopic techniques such as UV-Vis and IR spectroscopy provide valuable information about the coordination environment of the metal ion. nih.govekb.eg In some cases, single-crystal X-ray diffraction studies provide definitive structural information, revealing the precise coordination geometry and bond lengths within the complex. nih.gov Common coordination geometries observed for transition metal complexes with thiophene-based ligands include octahedral and distorted tetrahedral. nih.govnih.govekb.eg

Spectroscopic Analysis of Metal-Carbodithioate Complexes (e.g., UV-Vis, IR, Raman)

Spectroscopic techniques are indispensable for the characterization of metal-carbodithioate complexes, providing insights into their electronic structure and bonding.

UV-Vis Spectroscopy: The electronic spectra of these complexes typically exhibit bands corresponding to π-π* and n-π* transitions within the ligand, which may be shifted upon coordination to a metal ion. nih.gov Additionally, d-d transitions and charge-transfer bands can be observed, providing information about the coordination geometry and the nature of the metal-ligand interaction. nih.gov

Infrared (IR) Spectroscopy: IR spectroscopy is particularly useful for identifying the coordination sites of the ligand. mdpi.com The stretching frequency of the C=S bond in the carbodithioate group is sensitive to coordination and typically shifts upon complexation. mdpi.com Similarly, changes in the vibrational modes of the thiophene ring, such as the C-S stretching frequency, can indicate its involvement in coordination. nih.gov The appearance of new bands in the far-IR region can be attributed to metal-sulfur and metal-nitrogen stretching vibrations, confirming the coordination of these donor atoms. jocpr.com

| Spectroscopic Data of Thiophene-Carbodithioate Complexes | |

| Technique | Observed Features and Interpretations |

| UV-Vis | π-π* and n-π* transitions, d-d transitions, charge-transfer bands. Provides information on coordination geometry and electronic structure. nih.gov |

| IR | Shifts in C=S and C-S stretching frequencies indicating coordination. New bands in the far-IR region corresponding to M-S and M-N vibrations. nih.govjocpr.commdpi.com |

| Raman | Complements IR data, providing information on symmetric vibrations and skeletal modes of the ligand and complex. researchgate.netiosrjournals.org |

Raman Spectroscopy: Raman spectroscopy provides complementary information to IR spectroscopy. researchgate.netiosrjournals.org It is particularly useful for observing symmetric vibrations and the skeletal modes of the ligand and the complex. The Raman spectra of thiophene-containing compounds have been studied to assign their vibrational modes. researchgate.netiosrjournals.org

Electrochemical Characterization of Metal Complexes

The electrochemical behavior of metal complexes derived from thiophene-based ligands is often investigated using techniques like cyclic voltammetry. researchgate.netosti.gov These studies reveal the redox properties of the complexes, including their oxidation and reduction potentials. The electrochemical data can provide insights into the electronic communication between the metal center and the ligand, as well as the stability of different oxidation states of the metal. osti.govulisboa.pt For instance, the redox potentials of transition metal complexes with thiophene-dithiolate ligands have been shown to be influenced by the nature of the ligand. ulisboa.pt

Investigation of Photoinduced Charge Transfer in Coordination Systems

The investigation of photoinduced charge transfer (PICT) in coordination systems containing thiophene derivatives is an active area of research. diva-portal.orgnih.gov These studies aim to understand how light absorption can lead to the transfer of an electron from a donor to an acceptor moiety within the complex. diva-portal.org Thiophene-π-conjugated donor-acceptor molecules have been designed and synthesized to study these processes. diva-portal.org Techniques such as steady-state and time-resolved fluorescence spectroscopy are employed to probe the dynamics of the charge-transfer states. diva-portal.orgnih.gov The efficiency of PICT can be influenced by factors such as the solvent polarity and the electronic coupling between the donor and acceptor units. diva-portal.org Understanding PICT in these systems is crucial for their potential applications in areas like artificial photosynthesis and molecular electronics. nih.gov

Applications in Materials Science and Advanced Organic Synthesis Research

Role in Single-Molecule Electronics and Molecular Wires

Methyl thiophene-2-carbodithioate has emerged as a highly effective compound in the field of single-molecule electronics, primarily due to its unique properties as a linker or "contact group" for metallic electrodes.

This compound serves as an exceptional contact group for connecting molecular wires to gold electrodes. nih.govmonash.edu A key feature is that the carbodithioate ester group can bind effectively to gold surfaces without the need for deprotection, a process often required for other types of linkers. nih.gov This direct adsorption is advantageous for creating stable metal-molecule-metal junctions.

Studies using Surface-Enhanced Raman Spectroscopy (SERS) have confirmed that the critical C=S (thiocarbonyl) functionality of the this compound remains intact when it adsorbs onto the surface of gold nanoparticles. nih.gov This indicates a robust interaction where the sulfur atom of the C=S group likely forms a coordinate bond with the gold surface, anchoring the molecule to the electrode. This bidentate (two-point) attachment, involving both sulfur atoms of the carbodithioate group, provides a strong and reliable connection for molecular electronic devices. elsevierpure.comresearchgate.net

| Feature | Description | Source(s) |

| Binding to Gold | Acts as an effective contact group for gold electrodes in single-molecule junctions. | nih.govmonash.edu |

| Adsorption State | Binds to gold surfaces without the need for deprotection of the functional group. | nih.gov |

| Structural Integrity | The C=S functionality remains intact upon adsorption to gold nanoparticle surfaces. | nih.gov |

| Anchoring Type | Believed to form a bidentate anchor, enhancing binding strength. | elsevierpure.comresearchgate.net |

The use of this compound as a linker has a profound and positive influence on charge transport through molecular junctions. nih.govelsevierpure.com When compared to more traditional linkers like thiolates (-S⁻) or thiomethyl ethers, the carbodithioate group significantly enhances the electrical conductance. nih.govelsevierpure.com

Research has demonstrated that replacing a standard thiolate anchor with a carbodithioate group can increase the single-molecule conductance by as much as an order of magnitude. elsevierpure.com This enhancement is attributed to the C=S bond, which actively participates in the charge transport process. nih.gov The specific orientation, or hapticity, of the carbodithioate linker on the electrode surface can also lead to different conductance values. elsevierpure.com For instance, a bidentate attachment, where both sulfur atoms of the carbodithioate group interact with the gold surface, is hypothesized to provide the most efficient pathway for charge transport, leading to the highest conductance measurements. elsevierpure.com

The charge transport in these systems is understood to occur via quantum tunneling through the molecule's frontier orbitals (HOMO and LUMO). researchgate.netresearchgate.net The carbodithioate group favorably modifies the alignment of these orbitals relative to the Fermi level of the gold electrodes, thereby facilitating more efficient charge injection and transport. researchgate.net

| Comparison of Anchor Groups | Conductance Change | Dominant Transport Mechanism | Source(s) |

| Carbodithioate vs. Thiolate | ~10x increase in conductance with carbodithioate. | Enhanced electronic coupling and favorable orbital alignment. | elsevierpure.com |

| Carbodithioate vs. Benzyl Thiomethyl Ether | Significant conductance boost due to the C=S functionality. | Contribution of the C=S bond to the charge transport pathway. | nih.gov |

| Influence of Hapticity | Distinct conductance values observed depending on binding geometry. | Bidentate binding is associated with the highest conductance. | elsevierpure.com |

A critical factor for the practical application of molecular electronics is the long-term stability of the components. This compound exhibits excellent chemical stability, making it a promising candidate for robust molecular electronic devices. nih.gov

Studies have shown that this compound is stable in solution under ambient conditions, even in the presence of water and atmospheric oxygen. nih.gov This resilience is a significant advantage over other anchoring groups that may be prone to oxidation or degradation over time. The inherent stability of the R–CS₂Me functionality, combined with its strong binding to gold substrates, suggests its potential for fabricating larger-area devices with reliable and long-lasting performance. nih.gov This stability ensures that the mechanical and electronic coupling between the molecule and the electrodes remains consistent, which is crucial for the operational lifetime of any electronic device.

Surface Functionalization of Nanoparticles and Substrates

The principles that make this compound an excellent linker for molecular electronics also apply to its use in the functionalization of nanoparticle surfaces, particularly those of semiconductor nanocrystals.

While direct studies on grafting this compound onto cadmium selenide (B1212193) (CdSe) nanocrystals are not extensively documented, the established chemistry of related sulfur-containing ligands provides a clear precedent. Thiol-based ligands are widely used to cap and stabilize semiconductor quantum dots like CdSe. nih.govelsevierpure.com The grafting process typically involves the coordination of the sulfur atoms to the cadmium sites on the nanocrystal surface.

Thiophene-based polymers with functional groups such as carboxylic acids have been successfully used to create hybrid nanocomposites with CdSe. elsevierpure.com In these systems, the functional groups anchor the polymer to the nanocrystal, creating a stable organic shell. elsevierpure.com Given the strong affinity of sulfur for cadmium, a "grafting-to" approach using pre-synthesized this compound is a viable strategy. This would involve mixing the compound with a suspension of CdSe nanocrystals, allowing the carbodithioate groups to bind to the surface and displace existing, more weakly bound ligands. This process would result in a surface layer that can modify the electronic properties and dispersibility of the nanocrystals.

Spectroscopic techniques are essential for confirming the successful functionalization of nanoparticles and understanding the nature of the organic/inorganic interface. For a system like this compound on a nanoparticle surface, several methods would be employed.

Fourier-Transform Infrared (FTIR) Spectroscopy would be used to identify the characteristic vibrational modes of the carbodithioate group on the nanoparticle surface. researchgate.net Changes in the C=S stretching frequency upon binding could provide insights into the coordination strength and geometry. researchgate.net

X-ray Photoelectron Spectroscopy (XPS) is another powerful tool that can confirm the presence of sulfur and carbon from the ligand on the nanoparticle surface and provide information about their chemical states, verifying the integrity of the grafted molecule. monash.edu

Photoluminescence (PL) Spectroscopy is particularly useful for semiconductor nanocrystals like CdSe. The binding of a new ligand to the surface can alter the surface electronic states, leading to changes in the photoluminescence intensity and wavelength. elsevierpure.com A quenching or enhancement of the PL signal upon grafting with this compound would indicate electronic interaction between the molecule and the nanocrystal. elsevierpure.com These spectroscopic tools collectively provide a detailed picture of the structure and electronic communication at the organic/inorganic interface. researchgate.net

Building Block in Complex Organic Synthesis

The unique arrangement of functional groups in this compound makes it a valuable precursor and intermediate in the synthesis of elaborate organic structures. The thiophene (B33073) ring provides a stable aromatic scaffold, while the carbodithioate moiety offers a site for a variety of chemical transformations.

The synthesis of fused-ring systems containing thiophene is a significant goal in organic chemistry, as these structures often form the core of advanced materials. While direct examples starting from this compound are not extensively documented, the reactivity of the closely related β-oxodithioesters demonstrates a clear pathway for such transformations. These compounds can undergo intramolecular cyclization reactions to yield complex heterocyclic systems. For instance, research has shown that β-oxodithioesters react with oxalyl chloride to produce polyfunctionalized thiophene-2,3-diones, effectively constructing a new ring fused to the original scaffold. rsc.org This type of reactivity highlights the potential of the carbodithioate group to participate in annulation reactions, where a new ring is built onto an existing one.

Furthermore, general strategies for forming fused thiophene rings often involve ring-closure reactions on precursors that have two thiophene units linked together. nih.gov The carbodithioate group could be chemically modified to create such a precursor, which would then be cyclized to form a fused system like thieno[3,2-b]thiophene, a key component in novel donor monomers for organic electronics. nih.gov

The carbodithioate functional group is a key reactive site that allows for the introduction of diverse functionalities onto the thiophene ring. Research on analogous β-oxodithioesters has demonstrated their utility in creating highly substituted thiophene derivatives. These dithioesters serve as versatile starting materials that can be converted into various complex molecules under specific reaction conditions.

For example, β-oxodithioesters have been shown to react efficiently with chloroacetic anhydride (B1165640) in the presence of a base catalyst to yield 4-aroyl-5-(methylthio)thiophen-3(2H)-ones. rsc.org In a different reaction, treatment with oxalyl chloride leads to the formation of 4-aroyl-5-(methylthio)thiophene-2,3-diones in very high yields. rsc.org These transformations convert the dithioester into different heterocyclic systems, each bearing multiple functional groups. This versatility establishes thiophene dithioesters as important intermediates for accessing polyfunctionalized molecules that would be difficult to synthesize through other routes.

Table 1: Synthesis of Polyfunctionalized Thiophenes from β-Oxodithioesters

| Starting Material | Reagent | Product | Reported Yield | Reference |

|---|---|---|---|---|

| β-Oxodithioester | Oxalyl chloride | 4-Aroyl-5-(methylthio)thiophene-2,3-dione | 96–98% | rsc.org |

| β-Oxodithioester | Chloroacetic anhydride | 4-Aroyl-5-(methylthio)thiophen-3(2H)-one | 61–77% | rsc.org |

Development of Novel Electronic and Optoelectronic Materials

Thiophene-based molecules are foundational to the field of organic electronics due to their excellent charge transport capabilities and environmental stability. nih.gov The incorporation of specific functional groups, such as the carbodithioate moiety, allows for the fine-tuning of these electronic properties.

Polythiophenes are a major class of electrically conductive polymers with applications in sensors, batteries, and anti-static coatings. google.comgoogle.com These polymers are typically synthesized through the oxidative polymerization of thiophene monomers. nih.govgoogle.com this compound can serve as a monomer in such reactions. The polymerization would proceed by forming carbon-carbon bonds at the unsubstituted positions of the thiophene ring, creating a conjugated polythiophene backbone.

The methyl carbodithioate group would remain as a side chain on the polymer. This side chain can significantly influence the final properties of the material. For instance, the size and electronic nature of the substituent can affect the polymer's solubility, processability, and the packing of polymer chains in the solid state, which in turn impacts its electrical conductivity. nih.gov The ability to incorporate such functional groups is crucial for designing polymers tailored for specific electronic applications like organic field-effect transistors (OFETs) and organic photovoltaics (OPVs). nih.gov

The performance of organic electronic materials is governed by their ability to transport charge, which is intimately linked to their molecular structure and electronic energy levels (HOMO and LUMO). The functionalization of the thiophene ring is a primary strategy for tuning these properties. rsc.org

The this compound unit, when incorporated into a larger molecule or polymer, can influence the material's charge transfer characteristics. The carbodithioate group is generally considered to be electron-withdrawing. Attaching such a group to a conjugated system typically lowers the energy of both the HOMO and LUMO levels. This modification can be used to improve the air stability of n-type (electron-transporting) materials or to adjust the energy levels of donor or acceptor materials to optimize the performance of organic solar cells. rsc.org Theoretical and experimental studies on related functionalized thiophenes confirm that strategic substitution is a powerful tool for designing materials with bespoke electronic properties for advanced applications. rsc.org

Table 2: General Influence of Substituents on Thiophene Electronic Properties

| Substituent Type | Example Groups | Effect on HOMO/LUMO Levels | General Impact on Band Gap | Potential Application |

|---|---|---|---|---|

| Electron-Donating | Alkyl, Alkoxy | Raises energy levels | Generally maintained or slightly altered | p-type (hole-transport) materials |

| Electron-Withdrawing | Nitrile, Carbodithioate, Benzothiadiazole | Lowers energy levels | Generally reduces band gap | n-type (electron-transport) materials, Solar cells |

Future Research Directions and Emerging Avenues

Design and Synthesis of Novel Methyl Thiophene-2-carbodithioate Derivatives with Tailored Properties

The synthesis of novel derivatives of this compound is a burgeoning area of research. By modifying the core structure, scientists aim to create new molecules with specific, enhanced, or entirely new functionalities.

One promising approach involves the Suzuki-Miyaura cross-coupling reaction to introduce various aryl groups onto the thiophene (B33073) ring. nih.gov This method has been successfully used to synthesize a series of 4-arylthiophene-2-carbaldehyde compounds with good yields. nih.gov A similar strategy could be applied to this compound to create a library of derivatives with diverse electronic and biological properties. For instance, introducing electron-donating or electron-withdrawing groups could modulate the compound's redox potential, making it suitable for applications in organic electronics. ontosight.ai

Another area of interest is the synthesis of thiophene derivatives containing adamantanylcarboxamido groups, which have shown selective agonist activity at the cannabinoid type 2 (CB2) receptor. nih.gov The synthesis of analogous derivatives of this compound could lead to new therapeutic agents for inflammatory conditions. nih.gov

Furthermore, the introduction of substituents, such as a methyl group, can significantly influence the alignment properties of thin films made from these materials when exposed to polarized UV light. researchgate.net This opens up possibilities for their use in liquid crystal displays and other optoelectronic devices. researchgate.net The synthesis of novel 2-methylquinoline-4-carboxylic acid derivatives has also been explored, indicating the versatility of thiophene-based starting materials in creating complex heterocyclic systems. sci-hub.se

Table 1: Potential Synthetic Strategies for Novel Derivatives

| Strategy | Target Modification | Potential Application |

| Suzuki-Miyaura Coupling nih.gov | Aryl substitution on the thiophene ring | Organic electronics, sensors |

| Adamantanylcarboxamido Group Incorporation nih.gov | Functionalization of the thiophene ring | Anti-inflammatory agents |

| Methyl Group Substitution researchgate.net | Introduction of small alkyl groups | Liquid crystal displays |

| Doebner Reaction Variants sci-hub.se | Formation of fused quinoline (B57606) rings | Medicinal chemistry |

Advanced Spectroscopic Techniques for In-situ Monitoring of Reactions

Understanding the mechanisms of reactions involving this compound is crucial for optimizing synthetic procedures and for its application in dynamic systems. Advanced in-situ spectroscopic techniques are invaluable tools for this purpose, allowing for real-time observation of reaction intermediates and products. nih.govfrontiersin.org

Techniques such as in-situ infrared (IR) spectroscopy can provide detailed information about the changes in chemical bonding during a reaction. frontiersin.orgyoutube.com For instance, monitoring the vibrational modes of the C=S bond in the carbodithioate group could reveal its involvement in reaction pathways. frontiersin.org Surface-enhanced Raman spectroscopy (SERS) and UV-Vis absorption spectroscopy are other powerful in-situ methods for probing reaction intermediates. frontiersin.org

Probe-type low-frequency Raman spectroscopy is an emerging technique for monitoring crystalline transformations in real-time, which could be particularly useful for studying the solid-state properties and polymorphism of this compound derivatives. researchgate.net Modern spectroscopic techniques, in general, are fundamental for characterizing chemical structures, imaging biological samples, and following chemical reactions in great detail. southampton.ac.uk

Synergistic Experimental and Computational Approaches for Deeper Understanding

The combination of experimental studies with computational modeling offers a powerful strategy for gaining a deeper understanding of the properties and reactivity of this compound. Quantum chemical calculations, such as those based on Density Functional Theory (DFT), can be used to predict molecular structures, vibrational frequencies, and electronic properties. nih.gov

For example, computational studies on related thiophene derivatives, like methyl-3-aminothiophene-2-carboxylate, have provided insights into their crystal structure, hydrogen bonding interactions, and interaction energies. mdpi.com Similar studies on this compound could elucidate the nature of its intermolecular interactions and guide the design of new materials with desired solid-state properties. mdpi.com

Molecular docking and molecular dynamics simulations can be employed to investigate the potential biological activity of its derivatives. nih.gov These computational methods can predict how these molecules might interact with biological targets, such as proteins, aiding in the rational design of new drugs. nih.gov

Table 2: Complementary Experimental and Computational Techniques

| Experimental Technique | Computational Method | Information Gained |

| X-ray Crystallography mdpi.com | DFT Calculations nih.gov | Molecular structure, intermolecular interactions |

| In-vitro Biological Assays nih.gov | Molecular Docking nih.gov | Binding affinity to biological targets |

| UV-Vis Spectroscopy nih.gov | TD-DFT Calculations nih.gov | Electronic transitions, absorption spectra |

| Cyclic Voltammetry | DFT (HOMO/LUMO analysis) nih.gov | Redox properties, electronic structure |

Exploration of Self-Assembly and Supramolecular Chemistry Involving the Compound

The ability of molecules to spontaneously organize into well-defined structures through self-assembly is a cornerstone of supramolecular chemistry and nanotechnology. nih.govgrc.orggrc.org The planar thiophene ring and the polarizable sulfur atoms in this compound make it an interesting candidate for studies in self-assembly.

Researchers have shown that functionalizing a nih.govbenzothieno[3,2-b] nih.gov-benzothiophene (BTBT) core with a self-assembling peptide can lead to the formation of supramolecular hydrogels. rsc.org This demonstrates the potential of thiophene-based structures to act as building blocks for soft materials. The self-assembly process was found to be controllable by pH and salt concentration, highlighting the role of non-covalent interactions such as hydrogen bonding and π-π stacking. rsc.org Similar strategies could be employed with this compound to create novel functional materials.

Development of Sustainable Synthetic Methodologies for Carbodithioates